molecular formula C15H11NO3 B415499 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid CAS No. 204847-08-5

2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid

Cat. No.: B415499
CAS No.: 204847-08-5
M. Wt: 253.25 g/mol
InChI Key: GRJBJZDHYLETNS-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid (CAS: 544666-60-6) is a quinoline derivative featuring a 5-methylfuran substituent at the quinoline 2-position and a carboxylic acid group at position 2. Its molecular formula is C₁₆H₁₃NO₃, with a molecular weight of 267.28 g/mol. The compound is synthesized via the Pfitzinger reaction, which involves condensation of isatin derivatives with α-methyl ketones in basic conditions (e.g., KOH in ethanol/water) .

Properties

IUPAC Name

2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-9-6-7-14(19-9)13-8-11(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJBJZDHYLETNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204847-08-5
Record name 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid
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Biological Activity

2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H11NO3, with a molecular weight of 253.25 g/mol. The structure features a quinoline ring fused with a furan moiety, which contributes to its biological properties.

SIRT6 Agonistic Activity

Research indicates that compounds with similar structures to this compound exhibit significant agonistic effects on SIRT6, an NAD+-dependent deacetylase involved in various physiological processes including metabolism and aging. The activation of SIRT6 has been linked to anticancer effects, particularly in pancreatic cancer models. For instance, a study demonstrated that quinoline derivatives showed promising anticancer activity by enhancing SIRT6 activity, leading to improved metabolic regulation in cancer cells .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Mechanism Reference
AnticancerSIRT6 activation leading to apoptosis in cancer cells
Enzyme inhibition (SIRT3)Selective inhibition affecting mitochondrial functions
AntimicrobialInhibition of bacterial growth (MRSA)
CytotoxicityInduces cell death in various cancer cell lines

Anticancer Studies

In vitro studies have shown that this compound derivatives can inhibit the proliferation of pancreatic cancer cells. For example, compound 12q demonstrated significant anti-proliferative effects when tested against pancreatic cancer cell lines using MTT assays. The results indicated that treatment led to reduced cell viability and induced apoptosis through SIRT6-mediated pathways .

Antimicrobial Activity

Another study evaluated the antimicrobial potential of quinoline derivatives against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus (including MRSA), with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low concentrations. This suggests potential for development into therapeutic agents for bacterial infections resistant to conventional antibiotics .

Scientific Research Applications

Chemical Synthesis

The synthesis of 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. A common method is the Pfitzinger reaction, which allows for the formation of quinoline derivatives through the condensation of isatin with substituted aromatic aldehydes in the presence of bases. The compound can be purified using techniques like column chromatography to achieve high purity levels, often exceeding 95% .

Anticancer Properties

Research indicates that compounds with a quinoline structure exhibit promising anticancer activities. Specifically, this compound has shown significant efficacy against various cancer cell lines, including pancreatic cancer. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis, making it a candidate for further development as an anticancer drug .

Antimicrobial and Antiviral Activities

The compound has been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains. Its derivatives have also been investigated for antiviral activity, particularly in inhibiting viral replication mechanisms . The presence of the furan moiety enhances its interaction with biological targets, contributing to its bioactivity.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to specific receptors associated with cancer and infectious diseases, thereby validating its potential as a lead compound in drug discovery .

Pharmacokinetic Properties

Pharmacokinetic studies indicate favorable absorption and bioavailability profiles for this compound. In silico predictions suggest that it adheres to Lipinski's Rule of Five, indicating good oral bioavailability and permeability across cell membranes . This makes it a suitable candidate for oral drug formulations.

Anticancer Drug Development

A notable case study involved the synthesis and evaluation of various quinoline derivatives, including this compound, which demonstrated potent activity against pancreatic cancer cells in both in vitro and in vivo models. The study highlighted the compound's mechanism of action involving SIRT6 modulation, which plays a crucial role in cancer progression .

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results showed that it could inhibit bacterial growth significantly, suggesting its potential as an alternative treatment option in the face of rising antibiotic resistance .

Summary Table of Applications

Application AreaDescriptionFindings/References
AnticancerInhibits proliferation in pancreatic cancer cellsEffective in vitro and in vivo
AntimicrobialActive against various bacterial strainsSignificant inhibition observed
Molecular DockingPredicts binding affinity to biological targetsValidated through computational studies
PharmacokineticsFavorable absorption and bioavailabilityAdheres to Lipinski's rules

Comparison with Similar Compounds

Substituent Variations at the Quinoline 2-Position

The 2-position substituent significantly influences physicochemical properties and bioactivity. Key analogs include:

Compound Name 2-Position Substituent Synthesis Method Key Properties/Activities Reference
Target Compound 5-Methylfuran-2-yl Pfitzinger reaction Antibacterial, antiparasitic leads
2-(Furan-2-yl)quinoline-4-carboxylic acid Furan-2-yl (unsubstituted) Pfitzinger reaction Lower lipophilicity vs. methylfuran
2-Phenylquinoline-4-carboxylic acid Phenyl Doebner/Pfitzinger reaction Broad-spectrum antibacterial
2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid 5-Methylthiophen-2-yl Pfitzinger-like reaction Enhanced lipophilicity vs. furan
2-(1-Benzofuran-2-yl)quinoline-4-carboxylic acid Benzofuran-2-yl Coupling with EDC.HCl Antioxidant, antibacterial

Key Observations :

  • Synthetic Yield : 2-(Furan-2-yl) derivatives (49% yield) are synthesized more efficiently than phenyl analogs (25% yield), likely due to steric/electronic effects .
  • Bioactivity: Phenyl analogs (e.g., 2-phenylquinoline-4-carboxylic acid derivatives) exhibit MIC values as low as 64 µg/mL against Staphylococcus aureus, comparable to methylfuran derivatives .

Halogen Substituents on the Quinoline Ring

Halogenation at positions 6, 7, or 8 modulates electronic properties and bioactivity:

Compound Name Quinoline Substituent Key Properties/Activities Reference
6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid 6-Fluoro Enhanced polarity; antiparasitic
6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid 6-Bromo Increased molecular weight; stable
7-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid 7-Bromo Steric effects on binding

Key Observations :

  • Steric Hindrance : Bromine at position 7 may interfere with target binding compared to position 6 .

Carboxylic Acid Derivatives: Esters and Amides

Modification of the carboxylic acid group alters pharmacokinetic profiles:

Compound Name Carboxylic Acid Derivative Key Properties/Activities Reference
Methyl-2-(4-R-phenyl)quinoline-4-carboxylate Ester (COOCH₃) Improved oral bioavailability
N-(4-Fluorophenyl)-2-(5-methylfuran-2-yl)quinoline-4-carboxamide Amide (CONH-Ar) Enhanced target affinity
2-(5-Methylfuran-2-yl)-N-phenethylquinoline-4-carboxamide Amide (CONH-alkyl) Reduced cytotoxicity vs. parent acid

Key Observations :

  • Amides vs. Esters : Amides (e.g., N-(4-fluorophenyl) derivative) often exhibit higher target specificity due to hydrogen-bonding interactions .
  • Cytotoxicity : Amide derivatives show lower cytotoxicity (e.g., compound 5a4 in ) compared to free carboxylic acids.

Tables and Data Sources :

  • Table 1: Substituent effects synthesized from .
  • Table 2: Halogenation data from .
  • Table 3: Derivative modifications from .

Preparation Methods

Isatin-Acetone Condensation

Reaction of isatin (1.0 eq) with excess acetone (10 eq) under strong alkaline conditions (NaOH/KOH) produces 2-methylquinoline-4-carboxylic acid as the primary intermediate:

Reaction Conditions

ParameterSpecification
BaseNaOH (8 eq)
Temperature25–35°C (stirring), reflux
Time10 hours
Yield99%

Characterization data:

  • ¹H-NMR (DMSO-d₆): δ 8.127 (ddd, J = 7.256 Hz), 2.587 (s, CH₃)

  • Melting Point : 238–240°C

Benzaldehyde Addition

The methyl group undergoes aldol-like addition with benzaldehyde (6 eq) at 100°C:

Optimized Parameters

  • Molar ratio: 1:6 (2-methylquinoline-4-carboxylic acid:benzaldehyde)

  • Reaction time: 3 hours

  • Product: 2-styrylquinoline-4-carboxylic acid monohydrate (85% yield)

Dehydration and Oxidation

Sequential treatment with acetic anhydride (dehydration) and KMnO₄/NaOH (oxidation) yields quinoline-2,4-dicarboxylic acid. Critical observations:

  • Oxidation Efficiency : KMnO₄ concentration ≥ 0.5 M prevents incomplete conversion

  • Decarboxylation : Refluxing in m-xylene selectively removes the C2 carboxyl group, yielding the target compound (57% yield)

Pfitzinger Reaction Variants

Recent adaptations of the classical Pfitzinger reaction enable single-pot synthesis from isatin derivatives. Zhou et al. demonstrated TMSCl-mediated cyclization in alcoholic solvents:

Key Advantages

  • Eliminates separate hydrolysis steps

  • Broad substrate tolerance (electron-deficient anilines)

  • Typical yields: 70–85%

Mechanistic Insight

  • Isatin ring opening via nucleophilic attack by enamine

  • Cyclocondensation forms quinoline core

  • In situ esterification/decarboxylation

Nanocatalyst-Assisted Synthesis

Fe₃O₄@SiO₂@urea-thiazole sulfonic acid chloride enables solvent-free synthesis with enhanced atom economy:

Protocol

  • Magnetic nanoparticle preparation (core-shell structure)

  • One-pot reaction of aldehyde, enamine, and CO₂ source

  • Catalyst recovery: 95% efficiency over 5 cycles

Performance Metrics

CycleYield (%)
192
389
585

Comparative Analysis of Methods

Table 1: Synthesis Route Evaluation

MethodYield (%)PurityScalabilityGreen Metrics
Multi-Step57–99>98%IndustrialLow (harsh oxidants)
Pfitzinger70–8595%Lab-scaleModerate
Nanocatalytic85–9299%Pilot-scaleHigh (solvent-free)

Critical Process Considerations

Byproduct Formation

  • Styryl Isomerization : Controlled via acetic anhydride stoichiometry (1.2–1.5 eq)

  • Over-Oxidation : Limited by KMnO₄ addition rate (dropwise over 1 h)

Purification Challenges

  • Carboxylic Acid Isolation : Acidification to pH 1–2 induces precipitation

  • Chromatography : Reverse-phase C18 columns achieve >99% purity

Emerging Methodologies

Photocatalytic Decarboxylation

Preliminary studies show visible-light-driven decarboxylation using Ru(bpy)₃²⁺ catalysts (yield improvement +12% vs thermal).

Continuous Flow Systems

Microreactor trials demonstrate 3× faster reaction kinetics for the oxidation step compared to batch processing .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid?

Synthesis often involves condensation reactions. For example, the Pfitzinger reaction uses isatin derivatives and ketones in an alkaline medium to form quinoline-4-carboxylic acid scaffolds, with 5-methylfuran introduced via a furan-containing aldehyde . Multi-component reactions, such as the Biginelli cyclocondensation of thiourea, ethyl cyanoacetate, and 5-methylfurfural, can also incorporate the furan moiety, followed by hydrolysis and functionalization to yield the target compound . Key conditions include catalytic piperidine for cyclization and reflux in ethanol to optimize yields (typically 60-80%) .

Q. What analytical techniques are critical for characterizing this compound?

  • UV-Vis Spectroscopy : Identifies absorption maxima (~310-330 nm) attributed to the conjugated quinoline-furan system .
  • Fluorescence Spectroscopy : Measures emission spectra (λem ~450 nm), useful for tracking interactions in biological systems .
  • NMR (1H/13C) : Quinoline protons resonate downfield (δ 8.5-9.0 ppm), while the 5-methylfuran methyl group appears at δ 2.3 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 280.0974) and fragmentation patterns .

Q. What physicochemical properties are essential for experimental design?

  • Solubility : Poor in water; dissolve in DMSO or ethanol (10-20 mM stock solutions) for biological assays .
  • Stability : Degrades under prolonged UV light; store in amber vials at -20°C .
  • Fluorescence Quantum Yield : Moderate (Φ ~0.3 in ethanol), enabling use as a fluorescent probe .

Advanced Research Questions

Q. How do structural modifications influence biological activity and target selectivity?

  • Furan Methyl Group : Enhances lipophilicity (LogP increases by ~0.5), improving antifungal activity (MIC reduced from 25 µM to 5 µM against C. albicans) .
  • Quinoline Substituents : Bromination at the 6-position increases steric bulk, boosting prolyl-tRNA synthetase inhibition (IC50 from 12 µM to 3 µM) .
  • Carboxylic Acid Group : Critical for metal coordination; cadmium complexes exhibit 2-fold higher antibacterial activity than the free ligand .

Q. What is the mechanistic basis for its antifungal activity?

The compound competitively inhibits C. albicans prolyl-tRNA synthetase (CaPRS), disrupting protein synthesis. Key evidence includes:

  • Enzyme Assays : Lineweaver-Burk plots show increased Km (from 15 µM to 45 µM) with no change in Vmax, indicating competitive inhibition .
  • Molecular Docking : The carboxylic acid forms hydrogen bonds with Asp154 and Arg258 in CaPRS’s active site, while the furan methyl group stabilizes hydrophobic interactions .
  • Resistance Profiling : Serial passage experiments show slower resistance development compared to azoles (10 passages vs. 3 for fluconazole) .

Q. How can computational modeling guide optimization of this compound?

  • ADMET Prediction : SwissADME analysis indicates moderate bioavailability (TPSA = 70 Ų, LogP = 2.5) and low CYP3A4 inhibition risk .
  • Molecular Dynamics (MD) : Simulations reveal stable binding to CaPRS (RMSD <1.5 Å over 100 ns) .
  • QSAR Models : 3D descriptors (e.g., WHIM) correlate furan electronegativity with antifungal potency (R² = 0.89) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid
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2-(5-Methylfuran-2-yl)quinoline-4-carboxylic acid

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